

Troubleshooting low yield in Mohr's salt synthesis

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Compound of Interest

Compound Name: Azanium;hexahydrate

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Technical Support Center: Mohr's Salt Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Mohr's salt (Ammonium iron(II) sulfate hexahydrate), specifically focusing on factors that contribute to low yield.

Troubleshooting Guide: Low Yield in Mohr's Salt Synthesis

Low yield is a frequent issue in the synthesis of Mohr's salt. This guide provides a systematic approach to identifying and resolving the root causes.

Observation	Potential Cause	Recommended Action
Yellow or Brownish Tinge to the Solution or Crystals	Oxidation of Ferrous (Fe^{2+}) to Ferric (Fe^{3+}) ions. [1] [2] [3] [4] [5]	Ensure a sufficient amount of dilute sulfuric acid was added at the beginning of the procedure to maintain an acidic environment, which inhibits oxidation. [1] [4] [5] [6] [7] [8] Avoid prolonged or excessive heating of the solution. [1] [6] [9] If a yellow color is observed, it is best to repeat the experiment. [1] [3]
Incomplete Crystallization	The solution was not sufficiently concentrated, or cooling was too rapid.	Gently heat the solution to evaporate more water and increase saturation. Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals. [1] [6] [9] "Seeding" the solution with a few pre-existing Mohr's salt crystals can initiate crystallization if it does not begin spontaneously. [1] [3]
Loss of Product During Filtration	Significant dissolution of Mohr's salt in the washing solvent or loss of fine crystals through the filter paper.	Wash the crystals with a minimal amount of cold distilled water or a cold water-alcohol mixture, as Mohr's salt is soluble in water. [6] [7] Ensure the use of appropriate filter paper that can retain fine crystals.
Low Yield Despite Good Crystal Formation	Incomplete initial reaction or significant transfer losses.	Ensure all reactants are fully dissolved before crystallization. [6] Be meticulous during transfer steps to minimize the

loss of solution or crystals on glassware and filter paper.[10]

Cloudy or Precipitated Solution
Before Crystallization

Hydrolysis of ferrous sulfate.[1]
[4][6]

The addition of dilute sulfuric acid at the start of the experiment is crucial to prevent the hydrolysis of ferrous sulfate.[1][4][6]

Frequently Asked Questions (FAQs)

Q1: What is the ideal molar ratio of the reactants for Mohr's salt synthesis?

A1: Mohr's salt is a double salt composed of ferrous sulfate and ammonium sulfate in equimolar amounts.[1][6] Therefore, the ideal molar ratio of ferrous sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$) to ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$) is 1:1.

Q2: Why is the addition of dilute sulfuric acid necessary?

A2: Dilute sulfuric acid is added for two primary reasons:

- To prevent the hydrolysis of ferrous sulfate, which can occur in a neutral aqueous solution.[1][4][6]
- To inhibit the oxidation of the ferrous (Fe^{2+}) ions to ferric (Fe^{3+}) ions by atmospheric oxygen, which is more likely to occur at a higher pH.[4][5][6][7][8]

Q3: My final product has a yellowish tint. What does this indicate and can it be salvaged?

A3: A yellow or brownish tint indicates the presence of ferric (Fe^{3+}) ions, meaning the ferrous (Fe^{2+}) ions have been oxidized.[1][2][3] This is an impurity that will lower the quality and yield of your Mohr's salt. It is generally recommended to repeat the synthesis, paying close attention to avoiding overheating and ensuring the solution is sufficiently acidic.[1][3]

Q4: How can I maximize my crystal yield?

A4: To maximize crystal yield, ensure the solution is adequately concentrated before cooling. Allowing the solution to cool slowly and without disturbance is crucial for the formation of large,

well-defined crystals.[1][6][9] Minimizing the amount of washing solvent and using cold solvent will also reduce the loss of product.[6] One experiment showed that allowing the solution to completely crystallize, rather than filtering off the saturated solution, significantly increased the yield from 44% to 91%.[10]

Q5: What is the expected yield of Mohr's salt?

A5: The theoretical yield can be calculated based on the stoichiometry of the reaction. For example, starting with 0.05 moles of reactants, the theoretical yield is 19.6 g of Mohr's salt (molar mass = 392.14 g/mol).[10][11] Actual yields can vary significantly, with one reported experiment achieving a 44% yield due to losses during filtration, which was improved to 91% upon complete crystallization.[10] Another experiment reported a yield of 59.85%.[12]

Experimental Protocol: Synthesis of Mohr's Salt

This protocol outlines the standard laboratory procedure for the synthesis of Mohr's salt.

Materials:

- Ferrous sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
- Ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$)
- Dilute sulfuric acid (H_2SO_4)
- Distilled water
- Beakers
- Glass rod
- Heating apparatus (e.g., hot plate or Bunsen burner)
- Funnel and filter paper
- Crystallizing dish
- Washing bottle

Procedure:

- **Weighing Reactants:** Accurately weigh out equimolar quantities of ferrous sulfate heptahydrate and ammonium sulfate. For example, weigh 7 g of ferrous sulfate and 3.5 g of ammonium sulfate.[\[6\]](#)
- **Dissolution:** Place the weighed salts into a beaker. Add approximately 2-3 mL of dilute sulfuric acid to prevent hydrolysis and oxidation.[\[6\]](#) Add about 20 mL of hot distilled water in small portions while stirring continuously with a glass rod until the salts are completely dissolved.[\[6\]](#)[\[9\]](#)
- **Heating and Concentration:** Gently heat the solution to concentrate it. Avoid vigorous boiling to prevent the oxidation of Fe^{2+} to Fe^{3+} .[\[1\]](#)[\[6\]](#) To check for the crystallization point, dip a glass rod into the solution and allow it to cool in the air; the formation of crystals on the rod indicates the solution is saturated.
- **Crystallization:** Once the solution is saturated, turn off the heat and allow it to cool slowly and undisturbed at room temperature. Covering the beaker with a watch glass can prevent contamination from dust. For better crystal formation, the cooling process can be extended over several hours or overnight.[\[6\]](#)
- **Filtration and Washing:** Carefully decant the mother liquor. Collect the pale green crystals of Mohr's salt by filtration using a Buchner funnel.[\[13\]](#) Wash the crystals sparingly with a small amount of cold water or a 1:1 mixture of cold water and alcohol to remove soluble impurities.[\[6\]](#)[\[7\]](#)
- **Drying:** Dry the crystals by pressing them between sheets of filter paper. Store the dried crystals in a well-labeled container.

Visualizations

Caption: Experimental Workflow for Mohr's Salt Synthesis.

Caption: Troubleshooting Logic for Low Yield of Mohr's Salt.

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